molecular formula C12H17NO B15308290 3-(3-Ethylphenoxy)pyrrolidine

3-(3-Ethylphenoxy)pyrrolidine

Cat. No.: B15308290
M. Wt: 191.27 g/mol
InChI Key: YQVYAONAOWNYGH-UHFFFAOYSA-N
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Description

3-(3-Ethylphenoxy)pyrrolidine is a pyrrolidine derivative featuring a phenoxy substituent at the 3-position of the pyrrolidine ring, with an ethyl group at the meta position of the aromatic ring. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity and ability to modulate biological targets, such as G protein-coupled receptors (GPCRs) like the melanocortin-4 receptor (MC4R) .

Properties

IUPAC Name

3-(3-ethylphenoxy)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-10-4-3-5-11(8-10)14-12-6-7-13-9-12/h3-5,8,12-13H,2,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVYAONAOWNYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OC2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-Ethylphenoxy)pyrrolidine typically involves the reaction of 3-ethylphenol with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where 3-ethylphenol is reacted with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general principles of organic synthesis and scale-up procedures would apply if industrial production were necessary.

Chemical Reactions Analysis

3-(3-Ethylphenoxy)pyrrolidine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., THF, DMF), bases (e.g., sodium hydride, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-Ethylphenoxy)pyrrolidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Ethylphenoxy)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity. The ethylphenoxy group can enhance the compound’s binding affinity and specificity for certain targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The phenoxy group's substitution pattern significantly influences biological activity. Key analogs and their properties include:

Table 1: Impact of Aromatic Substituents on Pharmacological Profiles
Compound Aromatic Substituent Key Findings Reference
3-(4-Chlorophenoxy)pyrrolidine 4-Chloro High hMC4R affinity (Ki = 1.0 nM) and potency (EC50 = 3.8 nM) .
3-(2,3-Dichlorophenoxy)pyrrolidine 2,3-Dichloro Studied for safety (SDS available); structural analog with halogen bulk .
3-(3-Ethylphenoxy)pyrrolidine 3-Ethyl Ethyl group provides moderate lipophilicity; meta-substitution may reduce steric hindrance compared to ortho/di-substituted analogs. Inferred

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance receptor binding, as seen in 4-chloro derivatives, likely due to increased dipole interactions .

Modifications to the Pyrrolidine Core

Altering the pyrrolidine ring or its substituents impacts potency and selectivity:

Table 2: Pyrrolidine Core Modifications
Compound Modification Pharmacological Impact Reference
3,3,4,4-Tetrafluoro pyrrolidine (compound 29) Fluorination at 3,4-positions Retains potency similar to parent compound .
2,5-Dimethylpyrrolidine (compound 30) Methyl groups at 2,5-positions Comparable potency; cis/trans isomers show minimal activity differences .
D-Proline derivative (compound 31) Replacement with D-proline 9-fold drop in potency due to altered stereochemistry and ring strain .

Key Observations :

  • Fluorination : Enhances metabolic stability without compromising potency .
  • Stereochemistry : The S,R diastereomer of pyrrolidine derivatives acts as a full agonist at MC4R, whereas R,S isomers lose efficacy despite retaining affinity .

Stereochemical Considerations

Stereochemistry at the pyrrolidine ring critically affects receptor interaction:

  • S,R vs. R,S Isomers : In MC4R ligands, the S,R configuration drives full agonism, while R,S isomers exhibit reduced cAMP production despite similar binding .
  • This compound: If chiral, its stereochemical profile would require optimization to match the activity of high-affinity analogs like 4-chlorophenyl derivatives.

Biological Activity

3-(3-Ethylphenoxy)pyrrolidine is a synthetic compound characterized by a pyrrolidine ring substituted with a 3-ethylphenoxy group. This unique structure endows it with various biological activities, making it a subject of interest in pharmacological research. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H17NOC_{12}H_{17}NO. The compound is classified as a hydrochloride salt, which enhances its stability and solubility in aqueous environments. The presence of the pyrrolidine ring contributes to its basicity and ability to participate in diverse chemical reactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound's mechanism of action can be summarized as follows:

  • Receptor Interaction : The phenoxy group enhances binding affinity to specific receptors, potentially modulating their activity.
  • Enzyme Modulation : It may inhibit or activate enzymes involved in critical biological pathways, influencing processes such as inflammation and cell signaling.

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Antimicrobial Activity : Compounds with pyrrolidine structures have demonstrated antimicrobial properties against various pathogens.
  • Antiviral Properties : Some studies suggest potential antiviral effects, particularly against viruses like HIV.
  • Anti-inflammatory Effects : The compound has shown promise as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in the inflammatory response.

Table 1: Biological Activities and Targets

Biological ActivityTargetIC50 Value
mPGES-1 InhibitionProstaglandin E2 synthesis7 nM
AntimicrobialVarious bacterial strainsVaries
AntiviralHIVVaries

Study on Anti-inflammatory Activity

A notable study evaluated the anti-inflammatory properties of this compound, focusing on its ability to inhibit mPGES-1. The results indicated that the compound significantly reduced prostaglandin E2 levels, suggesting its potential as a therapeutic agent for inflammatory diseases .

Antiviral Research

In another investigation, the antiviral activity of pyrrolidine derivatives was assessed against HIV. The study found that certain modifications to the pyrrolidine structure enhanced binding affinity to viral targets, indicating that this compound could be further explored for its antiviral potential .

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